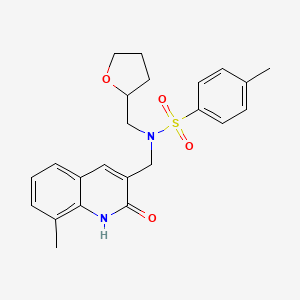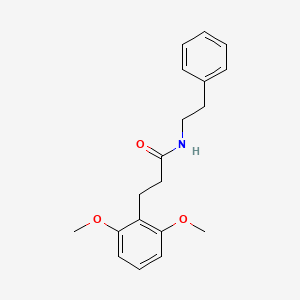
N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as FOD, is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains both furan and oxadiazole rings. FOD has been found to possess various biological activities, making it a potential candidate for drug development.
Mécanisme D'action
The mechanism of action of N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it has been suggested that this compound acts by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components, such as nucleic acids and proteins. This leads to the disruption of cellular processes, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been found to have a low toxicity profile, making it a potential candidate for drug development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its low toxicity profile, making it a safe compound to work with in a laboratory setting. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of this compound is its limited solubility in water, which can make it challenging to work with in certain experiments.
Orientations Futures
There are several areas of future research that could be explored with N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One potential direction is to investigate the use of this compound as a potential treatment for bacterial and fungal infections. Another direction is to explore the use of this compound as a potential anticancer agent. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in drug development.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has gained significant attention in scientific research. It possesses various biological activities, making it a potential candidate for drug development. The synthesis of this compound is relatively simple, and it has a low toxicity profile, making it safe to work with in a laboratory setting. This compound has several potential applications in drug development, including as a potential treatment for bacterial and fungal infections and as an anticancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development.
Méthodes De Synthèse
The synthesis of N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 2-nitroaniline, furfural, and ethyl acetoacetate in the presence of acetic acid and concentrated sulfuric acid. The reaction yields a yellow crystalline product, which is purified using column chromatography. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N,N-diethyl-4-(3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been found to possess various biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. It has been studied extensively for its potential use in drug development. This compound has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antibiotics and antifungal drugs.
Propriétés
IUPAC Name |
N,N-diethyl-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-3-19(4-2)12-8-7-11(10-13(12)20(21)22)16-17-15(18-24-16)14-6-5-9-23-14/h5-10H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCORZZFWHZJOFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CO3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

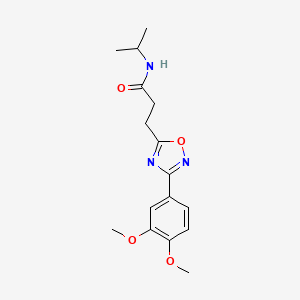
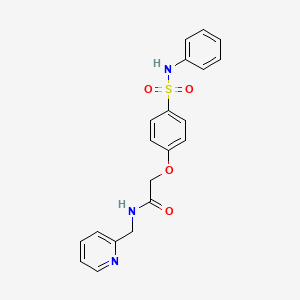

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-4-chloro-N-methylbenzene-1-sulfonamide](/img/structure/B7694768.png)
![N-(2,6-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7694781.png)
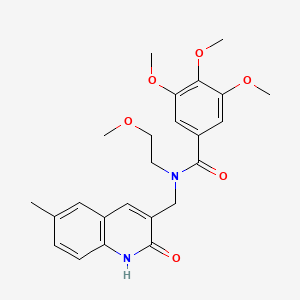

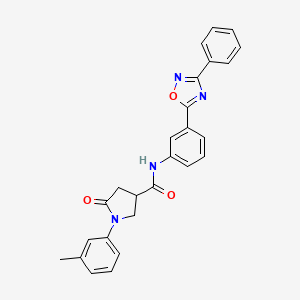
![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7694811.png)
![2-{4-[(Z)-{[(3,4-dimethoxyphenyl)formamido]imino}methyl]phenoxy}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B7694816.png)
